![molecular formula C16H15ClO B1614148 2-Chloro-4'-n-propylbenzophenone CAS No. 64358-07-2](/img/structure/B1614148.png)
2-Chloro-4'-n-propylbenzophenone
Overview
Description
2-Chloro-4'-n-propylbenzophenone (2C4PBP) is a synthetic compound which has been used in various scientific research applications, including as a photochemical reagent, a chromogenic reagent, and a fluorescent probe. It is a colorless, crystalline solid which is soluble in organic solvents, and has a melting point of 78 °C. 2C4PBP has been used in a variety of biological and chemical research applications due to its unique properties and advantages.
Scientific Research Applications
Material in Optical Applications
Finally, the compound’s ability to interact with light can be harnessed in optical applications. It could be used in the design of new materials for lenses, filters, or other devices that require precise control over light transmission and absorption.
These applications highlight the versatility and potential of 2-Chloro-4’-n-propylbenzophenone in various scientific and industrial fields. While some applications are still in the research phase, the compound’s unique properties offer promising avenues for future exploration and development .
Mechanism of Action
Target of Action
Similar compounds like 2-chloro-4-nitrophenol have been studied and found to interact with certain enzymes in bacteria
Mode of Action
Related compounds like 2-chloro-4-nitrophenol have been shown to undergo a series of reactions involving enzymes like fad-dependent monooxygenase and 1,2-dioxygenase . These enzymes catalyze the conversion of the compound into other forms, which then participate in various biochemical reactions .
Biochemical Pathways
Related compounds like 2-chloro-4-nitrophenol have been shown to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves a series of enzymatic reactions that convert the compound into other forms, which can then be further metabolized .
Result of Action
Related compounds like 2-chloro-4-nitrophenol have been shown to have antitumor activity, suggesting that they may interact with cellular processes in a way that inhibits tumor growth .
properties
IUPAC Name |
(2-chlorophenyl)-(4-propylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMYFZMVJQOATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641771 | |
Record name | (2-Chlorophenyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64358-07-2 | |
Record name | (2-Chlorophenyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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